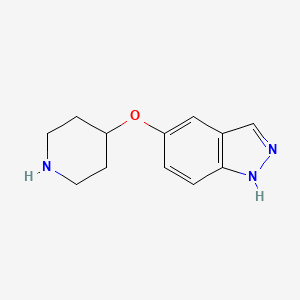

5-(哌啶-4-氧基)-1H-吲唑

货号 B1324272

CAS 编号:

478827-08-6

分子量: 217.27 g/mol

InChI 键: SQOUWVIWJUQUEP-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

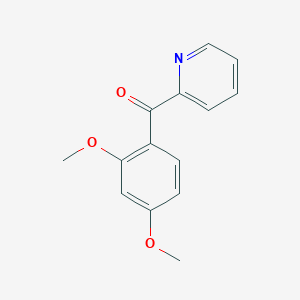

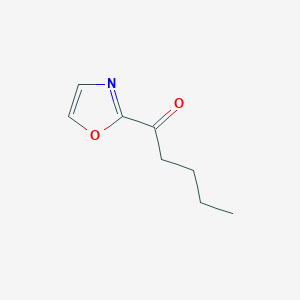

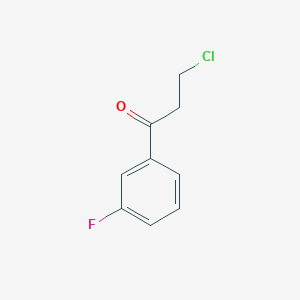

“5-(piperidin-4-yloxy)-1H-indazole” is a compound that contains an indazole group and a piperidine group . Indazole is a type of azole, which is a five-membered ring containing at least one nitrogen atom. Piperidine is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indazole derivative with a piperidine derivative . The exact method would depend on the specific substituents present on the indazole and piperidine rings .Molecular Structure Analysis

The molecular structure of “5-(piperidin-4-yloxy)-1H-indazole” would be characterized by the presence of an indazole ring and a piperidine ring connected by an oxygen atom . The exact structure would depend on the specific substituents present on the indazole and piperidine rings .Chemical Reactions Analysis

The reactivity of “5-(piperidin-4-yloxy)-1H-indazole” would likely be influenced by the presence of the indazole and piperidine rings . The indazole ring is aromatic and therefore relatively stable, while the piperidine ring may be more reactive due to the presence of a nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(piperidin-4-yloxy)-1H-indazole” would depend on the specific substituents present on the indazole and piperidine rings . For example, the presence of polar groups could increase the compound’s solubility in water .科学研究应用

Dopamine D4 Receptor Affinity

- 类似于3-(1-哌嗪基)-4,5-二氢-1H-苯并[g]吲唑衍生物,源自于3-(4-哌啶基)-5-芳基吡唑,对人类多巴胺D4受体具有高亲和力。这些化合物表现出对离子通道的改进选择性,使它们在多巴胺系统研究中显得重要(Collins et al., 1998)。

合成和对接研究

- 哌嗪基-1-基-1H-吲唑衍生物在药物化学中起着关键作用。报道了新化合物的合成,如1-(2-氟苯基)-3-(4-((吡啶-2-基)甲基)哌嗪基)-1H-吲唑,并进行了对接研究以探索它们的潜在药用应用(Balaraju et al., 2019)。

抗菌活性

- 探索了含有哌啶环的5-(1H-1,2,3-三唑-4-基)-1,2,4-噁二唑衍生物的合成。这些衍生物表现出强大的抗菌活性,进行了结构活性研究以了解它们的效果(Krolenko et al., 2016)。

药理学特性

- 类似于5-(哌啶-4-氧基)-1H-吲唑的化合物YM348已被研究其对5-HT2C受体的高亲和力。这些研究涉及评估药理学特性,包括对5-HT2受体家族中受体的功能选择性(Kimura et al., 2004)。

抗菌、抗真菌和抗结核特性

- 基于5-(1-(4-氯-3-甲氧基苯基)哌啶-4-基)-4-苯基-2H-1,2,4-三唑-3(4H)-硫酮核心的新系列类似物已被合成。这些化合物已被检验其抗菌、抗真菌和抗结核潜力,突显了与5-(哌啶-4-氧基)-1H-吲唑相关的化合物的多样应用(Rishikesan et al., 2021)。

聚(ADP-核糖)聚合酶-1 (PARP-1) 抑制剂

- 对N-1-取代吲唑-3-甲酰胺衍生物的研究,包括含有哌啶连接物的化合物已进行。这些化合物已被评估为PARP-1的抑制剂,PARP-1是参与DNA修复过程的酶,表明在癌症治疗中具有潜在应用(Patel et al., 2012)。

安全和危害

未来方向

属性

IUPAC Name |

5-piperidin-4-yloxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-12-9(8-14-15-12)7-11(1)16-10-3-5-13-6-4-10/h1-2,7-8,10,13H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOUWVIWJUQUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(piperidin-4-yloxy)-1H-indazole | |

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (0.20 ml, 2.60 mmol) was added to a solution of tert-butyl 4-(1H-indazol-5-yloxy)-1-piperidinecarboxylate (70 mg, 0.221 mmol) in methylene chloride (5 ml) at room temperature and stirred overnight at room temperature. Then, the solvent of the reaction solution was distilled off under reduced pressure and the resulting residue was poured into a 1N-aqueous sodium hydroxide solution and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 5-(4-piperidinyloxy)-1H-indazole (25 mg, 52%).

Quantity

70 mg

Type

reactant

Reaction Step One

Yield

52%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。